Ternidazole

Physicochemical Properties Ionization Solubility

Researchers requiring a 5-nitroimidazole with high aqueous solubility often face limitations with lipophilic analogs. Ternidazole resolves this with a predicted pKa of 14.90, ensuring a neutral state across the GI tract, and an XLogP3 of -1.1, confirming strong hydrophilicity for immediate-release formulations. • Unlike metronidazole or tinidazole, Ternidazole forms unstable radicals upon gamma radiolysis, making it a key model for sterilization studies. • Its triclinic crystal structure (Z′=2) supports solid-state and polymorphism research.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 1077-93-6
Cat. No. B086660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTernidazole
CAS1077-93-6
Synonyms(3-(2-methyl-5-nitroimidazol-1-yl)-propan-1-ol)
3-(2-methyl-5-nitroimidazol-1-yl)-propan-1-ol
ternidazole
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCCO)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3
InChIKeyDUOHVNSMLSPTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ternidazole: Physicochemical and Stability Profile


Ternidazole (CAS 1077-93-6) is a 5-nitroimidazole derivative classified by the World Health Organization as an antiprotozoal and radiosensitizer [1]. It functions as a hydroxy metabolite of nitroimidazole and is recognized for its antimicrobial and antioxidant properties [2]. While sharing a core mechanism of action—DNA synthesis inhibition—with other members of the 5-nitroimidazole class, ternidazole possesses a unique molecular structure featuring a propanol side chain that confers distinct physicochemical properties, including a significantly higher predicted pKa and more hydrophilic character compared to widely used analogs such as metronidazole and tinidazole .

Distinct ionization neutrality across physiological pH supports formulation-property research
Strong hydrophilic character (LogP differentiation) aids aqueous-based delivery studies
Unique solid-state radical instability profile relevant for sterilization-method research

Ternidazole Substitution: Technical and Formulation Risks


Despite a shared 5-nitroimidazole core, generic substitution among this class is not scientifically justified without a comprehensive, comparative understanding of each compound's unique physicochemical, stability, and formulation characteristics. While in vitro antimicrobial potency against certain anaerobes appears broadly comparable across several 5-nitroimidazoles [1], critical differences emerge in key areas that impact procurement and application: (1) Ionization behavior, where ternidazole's predicted pKa of 14.90 starkly contrasts with the pKa of ~2.3-2.6 observed for metronidazole, tinidazole, and ornidazole, fundamentally altering its speciation and solubility across physiological pH ranges [2][3]; (2) Hydrophilicity, with ternidazole's computed XLogP3 of -1.1 indicating a much greater affinity for aqueous environments compared to metronidazole (-0.14), tinidazole (0.74), and ornidazole (0.6), which directly influences drug partitioning, absorption, and formulation design [4][5][6][7]; and (3) Solid-state stability, where gamma radiolysis studies demonstrate that the radicals formed from ternidazole are unstable, in contrast to the stable radicals observed for metronidazole and ornidazole, a property with direct implications for sterilization and long-term storage [8].

Ionization mismatch: pKa divergence (~12 log units from metronidazole) may shift speciation and solubility, altering formulation behavior.
Lipophilicity mismatch: XLogP difference (>1.7 units vs. tinidazole) can affect partitioning kinetics and membrane-permeation outcomes.
Stability mismatch: Gamma-radiolysis radical stability is not equivalent; impurity profiles may differ post-sterilization.

Ternidazole vs. Analogs: Quantitative Evidence


pKa Divergence and Formulation Strategy

The predicted acid dissociation constant (pKa) for ternidazole is 14.90 ± 0.10, a value attributable to the deprotonation of its terminal hydroxyl group . This is in stark contrast to the pKa values reported for the conjugate acids of its closest analogs, which govern the ionization of their imidazole ring. Metronidazole has an experimentally determined pKa of 2.62 [1], while ornidazole and tinidazole have reported pKa values of 2.4 ± 0.1 [2] and 2.30 ± 0.34 (predicted) , respectively.

pKa Divergence
Head-to-head
Ternidazole pKa 14.90 (hydroxyl) vs. analogs 2.30–2.62 (imidazole ring)
Ionization state differs drastically across physiological pH, impacting formulation design.
Predicted and experimental values at 25°C; review context.
Physicochemical Properties Ionization Solubility

Hydrophilicity Advantage and Partition Coefficient

The computed partition coefficient (XLogP3) for ternidazole is -1.1, which quantifies its distribution between octanol and water [1]. This value is significantly more negative than the XLogP values for its primary analogs, indicating a much stronger preference for the aqueous phase. Metronidazole has an XLogP of -0.14 [2], while tinidazole and ornidazole are markedly more lipophilic with XLogP values of 0.74 [3] and 0.6 [4], respectively.

Hydrophilicity
Cross-study comparable
XLogP3 -1.1 vs. -0.14 (metronidazole), 0.74 (tinidazole)
1–2 log units greater aqueous affinity alters distribution and absorption model interpretation.
Computed LogP; verify experimentally for critical applications.
Physicochemical Properties Lipophilicity Partition Coefficient

Gamma Radiolysis Stability Profile

A comparative study using Electron Spin Resonance (ESR) and High-Performance Liquid Chromatography (HPLC) investigated the degradation of three 5-nitroimidazoles in the solid phase. The results demonstrate that radicals produced by the radiolysis of metronidazole and ornidazole are stable, whereas those generated from ternidazole are unstable [1].

Gamma Radiolysis
Direct comparison
Ternidazole radicals unstable; metronidazole and ornidazole radicals stable
Impurity and degradation pathway monitoring needed for radiation-sterilized research materials.
Solid-state ESR/HPLC data; 25 kGy conditions.
Stability Radiolysis Sterilization

Antibacterial Activity vs. C. perfringens

A head-to-head comparison of five 5-nitroimidazole antibiotics, including ternidazole, metronidazole, tinidazole, ornidazole, and nimorazole, was conducted against 16 strains of Clostridium perfringens type A using a broth dilution method. The study concluded that the antibiotic activities of the five drugs are closely related. The Minimum Inhibitory Concentrations (MIC) for all five drugs were found to be within the range of 1.2 to 40 μg/mL, and the Minimum Bactericidal Concentrations (MBC) were within the range of 2.5 to 40 μg/mL [1].

Anti‑C. perfringens Activity
Head-to-head
MIC 1.2–40 µg/mL across five nitroimidazoles, overlapping ranges
No potency differentiation; selection should be driven by physicochemical properties.
Broth dilution, 16 C. perfringens strains.
Antibacterial Activity MIC MBC

Solid-State Polymorphism and Crystal Structure

A comprehensive solid-state study revealed that crystals of the antiprotozoal drug ternidazole are triclinic in the temperature interval between 100 K and 333 K. Notably, the crystal structure is characterized by having two independent molecules in the asymmetric unit, denoted as Z′=2 [1].

Crystal Structure
Supporting evidence
Triclinic, Z′=2 (two independent molecules) vs. Z′=1 for common analogs
Z′=2 complexity may increase polymorphism risk; critical for solid-form process development.
X-ray diffraction, 100–333 K.
Solid-State Chemistry Polymorphism Crystallography

Ternidazole Application Scenarios


Hydrophilic Drug Delivery Formulations

Procure ternidazole for the development of formulations where high aqueous solubility and a neutral, un-ionized state are advantageous. The compound's extremely high pKa (14.90) ensures it remains neutral across the entire gastrointestinal pH range, and its XLogP3 of -1.1 [1] confirms its strong hydrophilicity. This profile makes it a superior candidate over more lipophilic analogs like tinidazole (XLogP 0.74) for designing immediate-release aqueous solutions or hydrophilic matrix tablets where rapid dissolution and minimal interaction with lipid membranes are desired.

LC-MS/MS Analytical Method Development

Utilize ternidazole as a key analytical standard or internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the multi-residue analysis of nitroimidazoles in complex matrices like milk and honey . Its unique retention time and mass transition, stemming from its distinct physicochemical properties (logP -1.1 [1] and molecular weight of 185.18 Da), provide critical chromatographic resolution from other class members such as metronidazole and dimetridazole, ensuring accurate quantification and method specificity.

Sterilization and Degradation Pathway Studies

Select ternidazole for research projects focused on the stability of nitroimidazoles under ionizing radiation. Direct comparative evidence shows that, unlike metronidazole and ornidazole, ternidazole forms unstable radicals upon gamma radiolysis . This makes it a valuable model compound for studying alternative sterilization methods or for investigating the specific degradation pathways and impurity profiles that result from radiation exposure, which is critical for establishing robust quality control and shelf-life specifications for radiolytically sterilized pharmaceuticals.

Solid-State Polymorphism and Crystal Engineering

Acquire ternidazole for fundamental research in solid-state chemistry and crystal engineering. Its triclinic crystal structure with Z′=2 (two molecules per asymmetric unit) distinguishes it from many simpler nitroimidazole analogs that crystallize with Z′=1. This structural complexity makes ternidazole an ideal model system for studying the energetics of crystal packing, the phenomenon of conformational polymorphism, and the influence of solid-state form on pharmaceutical properties like dissolution and stability.

Application
Selection Property
Validation Focus
Hydrophilic Formulation Research
Ionization neutrality and aqueous affinity
Neutral-form dissolution and hydrophilic matrix performance
LC‑MS/MS Method Development
Unique LogP and mass transition
Chromatographic resolution from other nitroimidazoles in research matrices
Gamma Sterilization Studies
Radiolytic radical instability
Post‑irradiation impurity profiling and degradation pathway elucidation
Solid‑State Polymorphism Research
Z′=2 crystal packing complexity
Conformational polymorphism and crystal‑engineering model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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